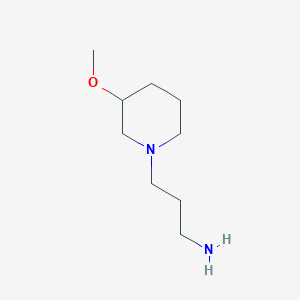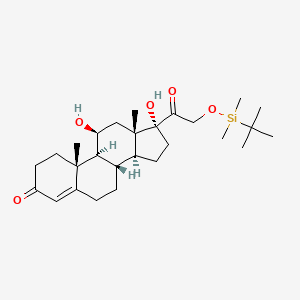
3-(3-Methoxypiperidin-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypiperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring substituted with a methoxy group and a propanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methoxypiperidine with a suitable alkylating agent. One common method is the reductive amination of 3-methoxypiperidine with 3-chloropropanamine under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C). The reaction proceeds as follows:
Reductive Amination: 3-Methoxypiperidine is reacted with 3-chloropropanamine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or hydrogen gas with Pd/C catalyst.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxypiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(3-Methoxypiperidin-1-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in the study of amine receptors and their role in various biological processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as amine receptors in the central nervous system. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpiperidin-1-yl)propan-1-amine: Similar structure with a methyl group instead of a methoxy group.
2-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one: Contains a ketone group instead of an amine group.
1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol: Features a hydroxyl group on the propanamine chain.
Uniqueness
3-(3-Methoxypiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(3-methoxypiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2O/c1-12-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 |
Clé InChI |
YVHKSCIGUZWYGD-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCN(C1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)


![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)


![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![7-hydroxy-3-[(2S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6,8,8-tetramethyl-1H-pyrrolo[3,4-g]quinolin-2-one](/img/structure/B13435230.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![3-Chlorofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13435245.png)


